4-Thiazolylacetonitrile chemical properties and structure
4-Thiazolylacetonitrile chemical properties and structure
An In-Depth Technical Guide to 4-Thiazolylacetonitrile: Properties, Structure, and Applications in Synthesis
Introduction
4-Thiazolylacetonitrile is a heterocyclic building block of significant interest to the scientific community, particularly those in medicinal chemistry and materials science. Its structure, featuring a stable aromatic thiazole ring linked to a reactive acetonitrile moiety, renders it a versatile synthon for the synthesis of more complex molecular architectures. The thiazole core is a well-established "privileged scaffold" in drug design, appearing in numerous FDA-approved drugs and clinical candidates due to its ability to engage in a wide range of biological interactions.[1][2] This guide, prepared from the perspective of a senior application scientist, provides an in-depth exploration of the chemical properties, structural features, synthesis, and practical applications of 4-Thiazolylacetonitrile for researchers and drug development professionals.
Section 1: Core Chemical Identity and Physicochemical Properties
The fundamental characteristics of 4-Thiazolylacetonitrile define its behavior in chemical systems. The molecule consists of a five-membered thiazole ring containing sulfur and nitrogen atoms at positions 1 and 3, respectively. A methylene bridge connects this ring at the 4-position to a nitrile functional group (-C≡N).
This unique combination of an aromatic heterocycle and a reactive functional group is key to its utility. The physicochemical properties are summarized below for quick reference.
| Property | Value | Source |
| CAS Number | 7709-59-3 | [3][] |
| Molecular Formula | C₅H₄N₂S | [3][] |
| Molecular Weight | 124.16 g/mol | [] |
| IUPAC Name | 2-(1,3-thiazol-4-yl)acetonitrile | [] |
| Synonyms | 4-Thiazoleacetonitrile | [3][] |
| Density | 1.262 g/cm³ | [] |
| Appearance | Powder or liquid | [5] |
| SMILES | C1=C(N=CS1)CC#N | [] |
| InChI Key | LEHFKMSSKUSKIX-UHFFFAOYSA-N | [] |
Section 2: Spectroscopic Signature for Structural Verification
Verifying the identity and purity of 4-Thiazolylacetonitrile is paramount before its use in any synthetic protocol. The following is a guide to the expected spectroscopic data based on its molecular structure, which serves as a self-validating system for researchers confirming their material.[6][7]
| Spectroscopy | Functional Group | Expected Chemical Shift / Wavenumber | Rationale & Causality |
| ¹H NMR | Thiazole-H (C2-H) | ~8.8 - 9.0 ppm (singlet) | The proton at the C2 position is highly deshielded due to its position between two electronegative heteroatoms (N and S). |
| Thiazole-H (C5-H) | ~7.3 - 7.5 ppm (singlet) | The proton at the C5 position is in a more typical aromatic region. | |
| Methylene (-CH₂-) | ~3.9 - 4.1 ppm (singlet) | These protons are adjacent to both the electron-withdrawing thiazole ring and the nitrile group, shifting them downfield. | |
| ¹³C NMR | Nitrile (-C≡N) | ~115 - 120 ppm | Characteristic chemical shift for a nitrile carbon. |
| Thiazole Carbons | ~120 - 155 ppm | Aromatic carbons of the heterocycle will appear in this range. The C2 carbon will be the most downfield. | |
| Methylene (-CH₂-) | ~20 - 25 ppm | The aliphatic carbon of the methylene bridge. | |
| IR Spectroscopy | Nitrile (-C≡N) Stretch | ~2240 - 2260 cm⁻¹ (sharp, medium) | This is a highly characteristic and reliable absorption for identifying the nitrile functional group. |
| Aromatic C=N/C=C Stretch | ~1500 - 1600 cm⁻¹ | These absorptions confirm the presence of the aromatic thiazole ring. | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 124 | Corresponds to the molecular weight of the compound. High-resolution MS can confirm the elemental formula C₅H₄N₂S. |
Section 3: Synthesis and Mechanistic Considerations
The most common and robust method for constructing the thiazole ring is the Hantzsch thiazole synthesis.[8] This reaction involves the condensation of a thioamide with an α-halocarbonyl compound. For 4-Thiazolylacetonitrile, this translates to reacting thioformamide with a suitable 3-halo-4-oxobutanenitrile derivative.
Experimental Protocol: Hantzsch Synthesis of 4-Thiazolylacetonitrile
This protocol is a self-validating workflow. Successful synthesis will yield a product whose spectroscopic data matches the signatures outlined in Section 2.
Step 1: Reagent Preparation
-
Dissolve thioformamide (1.0 equivalent) in a suitable polar aprotic solvent, such as ethanol or tetrahydrofuran (THF), in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. The choice of solvent is critical; it must solubilize the reactants without participating in the reaction.
Step 2: Initial Condensation (Sɴ2 Attack)
-
To the stirred solution, add 3-chloro-2-oxopropanenitrile (1.0 equivalent) dropwise at room temperature. The sulfur atom of the thioamide is an excellent nucleophile and will attack the carbon bearing the halogen in an Sɴ2 fashion, displacing the chloride ion.[8] This is the initial C-S bond formation step.
Step 3: Cyclization and Dehydration
-
After the addition is complete, heat the reaction mixture to reflux (typically 60-80 °C). The elevated temperature provides the activation energy for the subsequent intramolecular cyclization. The nitrogen atom of the intermediate attacks the carbonyl carbon.
-
The resulting tetrahedral intermediate will then undergo dehydration (loss of a water molecule) to form the stable, aromatic thiazole ring. This aromatization is the thermodynamic driving force for the reaction.
Step 4: Work-up and Purification
-
After 4-6 hours of reflux (monitor by TLC), cool the reaction mixture to room temperature.
-
Neutralize the mixture with a mild base, such as a saturated sodium bicarbonate solution, to quench any remaining acid.
-
Extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure 4-Thiazolylacetonitrile.
Caption: Synthetic utility of 4-Thiazolylacetonitrile as a chemical synthon.
Section 5: Safety, Handling, and Storage
As with any laboratory chemical, proper handling of 4-Thiazolylacetonitrile is essential for safety.
-
Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical safety goggles, nitrile gloves, and a lab coat. [9][10]* Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. [9]* Exposure: Avoid contact with eyes, skin, and clothing. In case of contact, rinse immediately and thoroughly with water. [9]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Refrigeration is often recommended to ensure long-term stability. [9]* Incompatibilities: Keep away from strong oxidizing agents. [10]
Conclusion
4-Thiazolylacetonitrile is more than a simple chemical; it is a strategic tool for molecular design and synthesis. Its well-defined chemical properties, predictable spectroscopic signature, and accessible synthetic routes make it a reliable component in complex research projects. For scientists and researchers in drug development, its thiazole core provides a proven scaffold for biological activity, while the versatile nitrile handle opens the door to a vast chemical space for exploration. Understanding the principles laid out in this guide will empower researchers to leverage the full potential of this valuable building block.
References
- Fisher Scientific. (n.d.). Safety Data Sheet.
- Thermo Fisher Scientific. (n.d.). Safety Data Sheet.
- P&S Chemicals. (n.d.). Product information, 4-Thiazolylacetonitrile.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- BOC Sciences. (n.d.). CAS 7709-59-3 4-Thiazoleacetonitrile.
- Lesyk, R., & Zimenkovsky, B. (2020). Drug design: 4-thiazolidinones applications. Part 2. Pharmacological profiles. Journal of Medical Science.
- Lesyk, R., & Zimenkovsky, B. (2020). 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. Journal of Medical Science.
- Lesyk, R., & Zimenkovsky, B. (2020). 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules.
- Amadis Chemical Co., Ltd. (n.d.). 4-Thiazolylacetonitrile;7709-59-3.
- PubChem. (n.d.). 2-(1,3-Thiazol-2-yl)acetonitrile.
- ChemComplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube.
- National Institutes of Health (NIH). (n.d.). 11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters.
- University Website. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.
- University of Colorado Boulder. (n.d.). Spectroscopy Problems.
- Lesyk, R., & Zimenkovsky, B. (2020). Drug design: 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. Journal of Medical Science.
- ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure?.
- Lesyk, R., & Zimenkovsky, B. (2020). Drug design: 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules.
- Leah4sci. (2019). Synthesis of Thiazoles. YouTube.
Sources
- 1. Drug design: 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules | Journal of Medical Science [jms.ump.edu.pl]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pschemicals.com [pschemicals.com]
- 5. 4-Thiazolylacetonitrile;7709-59-3, CasNo.7709-59-3 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- 6. youtube.com [youtube.com]
- 7. lehigh.edu [lehigh.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
